BenchChemオンラインストアへようこそ!

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid

Solid-phase peptide synthesis Orthogonal protection Side-chain anchoring

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid (CAS 905857-46-7), also named (2S)-2-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is a protected derivative of L-2,4-diaminobutyric acid (Dab) featuring an inverted orthogonal protection scheme: the side-chain γ-amine is protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the α-carbon bears an acid-labile tert-butyl ether (OtBu) rather than a standard amine function. With a molecular formula of C₂₃H₂₇NO₅ and a molecular weight of 397.5 g/mol, this compound is supplied as a chiral building block (S-configuration) for solid-phase peptide synthesis (SPPS), particularly in applications requiring regioselective side-chain functionalization or C-terminal modification strategies incompatible with conventional Fmoc-α-amino acid building blocks.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
CAS No. 905857-46-7
Cat. No. B3392253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid
CAS905857-46-7
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C23H27NO5/c1-23(2,3)29-20(21(25)26)12-13-24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1
InChIKeyKTJFVDVILDHBPE-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Fmoc-amino)-2-(tert-butoxy)butanoic Acid (CAS 905857-46-7): A Non-Canonical Protected Amino Acid Building Block with Inverted Orthogonal Protection


4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid (CAS 905857-46-7), also named (2S)-2-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is a protected derivative of L-2,4-diaminobutyric acid (Dab) featuring an inverted orthogonal protection scheme: the side-chain γ-amine is protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the α-carbon bears an acid-labile tert-butyl ether (OtBu) rather than a standard amine function [1]. With a molecular formula of C₂₃H₂₇NO₅ and a molecular weight of 397.5 g/mol, this compound is supplied as a chiral building block (S-configuration) for solid-phase peptide synthesis (SPPS), particularly in applications requiring regioselective side-chain functionalization or C-terminal modification strategies incompatible with conventional Fmoc-α-amino acid building blocks .

Why Fmoc-Dab(Boc)-OH and Other In-Class Building Blocks Cannot Substitute CAS 905857-46-7 in Regioselective Peptide Synthesis


The standard building block for incorporating 2,4-diaminobutyric acid residues in Fmoc-SPPS is Fmoc-Dab(Boc)-OH (CAS 125238-99-5), which positions the Fmoc group on the α-amine and the Boc group on the side-chain γ-amine . This protection topology enforces N→C directional chain elongation from the α-amine. In contrast, CAS 905857-46-7 relocates the Fmoc protection to the γ-amine while replacing the α-amine with an OtBu ether, fundamentally altering the accessible synthetic vectors: the free α-carboxyl can be activated for coupling while the side-chain Fmoc remains intact, enabling side-chain-anchoring strategies, head-to-side-chain cyclization precursors, or C-terminal modification sequences that are sterically or chemically inaccessible with the conventional regioisomer [1]. Compounding this, the reduced molecular weight (397.5 vs. 440.5 g/mol) and lower computed lipophilicity (XLogP3-AA 3.9 vs. LogP 5.4) relative to Fmoc-Dab(Boc)-OH produce measurably different solubility and coupling kinetics that invalidate simple molar substitution in established protocols [2].

Quantitative Comparative Evidence: CAS 905857-46-7 vs. Closest In-Class Analogs


Regioisomeric Protection Topology: Fmoc at γ-Amine vs. Fmoc at α-Amine

CAS 905857-46-7 is the regioisomer of the commercially prevalent Fmoc-L-HomoSer(tBu)-OH (CAS 1051934-77-0). Both share the identical molecular formula (C₂₃H₂₇NO₅, MW 397.46) but differ critically in the position of the Fmoc group: the target compound carries Fmoc on the γ-amine (C-4) and OtBu on the α-carbon (C-2), whereas the comparator carries Fmoc on the α-amine (C-2) and OtBu on the γ-oxygen (C-4) . This positional swap means that under standard 20% piperidine/DMF Fmoc deprotection, the target compound exposes a free γ-amine while the α-OtBu remains intact, enabling side-chain-directed chain elongation or on-resin cyclization [1]. The comparator instead exposes the α-amine, which follows conventional N→C SPPS directionality.

Solid-phase peptide synthesis Orthogonal protection Side-chain anchoring 2,4-diaminobutyric acid

Physicochemical Property Advantage: Reduced Molecular Weight and Lipophilicity vs. Fmoc-Dab(Boc)-OH

CAS 905857-46-7 (MW 397.5, XLogP3-AA 3.9, 2 H-bond donors) exhibits a substantially different physicochemical profile compared to the industry-standard Fmoc-Dab(Boc)-OH (MW 440.5, LogP 5.40, 3 H-bond donors). The 9.7% lower molecular weight and 1.5 log unit reduction in lipophilicity predict improved solubility in polar aprotic solvents commonly used in SPPS (DMF, NMP) [1]. The reduced number of rotatable bonds (9 vs. 10) and smaller topological polar surface area (TPSA 84.9 vs. 113.96 Ų, computed) suggest less conformational entropy penalty upon resin binding, potentially translating to faster coupling kinetics . These differences are intrinsic to the replacement of the Boc-carbamate side chain (in Fmoc-Dab(Boc)-OH) with the α-OtBu ether in the target compound.

Lipophilicity Molecular weight SPPS coupling efficiency Solubility

Orthogonal Deprotection Orthogonality: Fmoc/α-OtBu vs. Boc/α-Fmoc Protection Schemes

CAS 905857-46-7 and Boc-Dab(Fmoc)-OH (CAS 117106-21-5) share the feature of Fmoc on the side-chain amine, but diverge in their α-position protection: the target compound uses an acid-labile OtBu ether while Boc-Dab(Fmoc)-OH uses an acid-labile Boc carbamate on the α-amine . The OtBu ether of the target compound requires stronger acidic conditions for cleavage (typically 90-95% TFA with scavengers) compared to the Boc group (50% TFA), offering greater stability during iterative TFA-based side-chain deprotections in complex multi-step syntheses [1]. Additionally, the α-OtBu ether cannot participate in amide bond formation, ensuring that the only reactive amine after Fmoc removal is the γ-amine—a feature that eliminates α/γ regioselectivity ambiguity that can arise with diamino building blocks.

Orthogonal deprotection SPPS strategy Acid-labile protection Base-labile protection

Procurement and Supply-Chain Differentiation: Pricing, Purity, and Vendor Landscape

CAS 905857-46-7 occupies a niche supplier landscape with significantly higher unit pricing compared to the commodity building block Fmoc-Dab(Boc)-OH, reflecting its specialized regioisomeric identity and lower production volume. Commercial pricing data (Enamine, 2023) lists the target compound at ~$275/0.05 g ($5,500/g) at 95% purity, versus Fmoc-Dab(Boc)-OH at ~$33/g (AKSci) to ~$175/g (Sigma Aldrich) at ≥97% purity [1]. The purity specification of the target compound (Min. 95%) is lower than the ≥97-99% routinely available for the comparator, necessitating additional quality control measures for GMP or high-purity peptide manufacturing. However, the target compound is offered in a range of sizes (50 mg to 5 g) from multiple vendors including Enamine, 1PlusChem, and Alfa Chemistry, providing procurement flexibility for both discovery-scale and process development needs .

Procurement Pricing Purity specification Supply chain

Aqueous Solubility Constraint and Its Synthetic Implications

CAS 905857-46-7 exhibits very low aqueous solubility (calculated 9.1 × 10⁻³ g/L at 25°C), consistent with its computed LogP of 3.9 and the hydrophobic fluorenyl and tert-butyl moieties . This solubility is comparable to Fmoc-Dab(Boc)-OH (sparingly soluble in water, but clearly soluble at 0.5 M in DMF) [1]. The practical implication for SPPS is that both compounds require strictly anhydrous coupling conditions in polar aprotic solvents (DMF, NMP, DCM). However, the target compound's lower TPSA (84.9 vs. 113.96 Ų) and reduced H-bond donor count (2 vs. 3) predict marginally better solvation in DMF and reduced aggregation propensity during coupling of consecutive Dab-like residues—a phenomenon documented for sterically hindered Fmoc-Dab(OtBu)-OH analogs where coupling yields dropped to 85-90% without optimization [2].

Aqueous solubility Coupling solvent selection Precipitation Reaction optimization

Optimal Deployment Scenarios for 4-(Fmoc-amino)-2-(tert-butoxy)butanoic Acid (CAS 905857-46-7) Based on Quantitative Differentiation Evidence


Side-Chain-Anchored Solid-Phase Peptide Synthesis Using γ-Fmoc-Deprotection-First Strategies

In standard Fmoc-SPPS, the peptide chain grows from the C-terminus (attached to resin) toward the N-terminus by iterative α-amine deprotection. CAS 905857-46-7 inverts this directionality: the free α-carboxyl can be activated and coupled to an amino-functionalized resin, while the γ-Fmoc is removed with 20% piperidine/DMF to expose the side-chain amine for subsequent chain elongation [1]. This side-chain anchoring strategy is particularly valuable for synthesizing head-to-side-chain cyclic peptides, branched peptides, or peptide conjugates where the C-terminus must remain free or be modified independently of the main chain. The regioisomeric Fmoc-L-HomoSer(tBu)-OH (CAS 1051934-77-0) cannot execute this strategy because its Fmoc is on the α-amine, forcing conventional C→N elongation [2].

Construction of Peptide Sequences Requiring Multiple Acid-Stable Orthogonal Deprotection Steps

The α-OtBu ether in CAS 905857-46-7 requires 90-95% TFA for cleavage, providing a wider acid stability window than the α-Boc group (50% TFA) found in Boc-Dab(Fmoc)-OH [1]. This differential acid lability enables multi-step synthetic schemes where iterative mild acid treatments (e.g., 1-5% TFA for Mtt/Mmt removal, or hydrazine for ivDde cleavage) can be performed without premature α-position exposure. The target compound thus supports complex peptide architectures requiring sequential orthogonal deprotections—such as multi-epitope vaccines, antibody-drug conjugate linkers, or PET imaging peptides with multiple site-specific modifications—where premature α-deprotection would generate deletion or branching side products [2].

Synthesis of Dab-Containing Peptides with Reduced Aggregation Risk in Hydrophobic Sequences

The lower topological polar surface area (TPSA ≈ 84.9 vs. 113.96 Ų) and reduced hydrogen bond donor count (2 vs. 3) of CAS 905857-46-7 relative to Fmoc-Dab(Boc)-OH predict reduced inter-chain hydrogen bonding during SPPS [1]. For Dab-rich peptide sequences prone to on-resin aggregation—a common cause of incomplete couplings and deletion impurities—the target compound may offer improved solvation and coupling kinetics without requiring chaotropic salt additives (e.g., 0.1 M NaCl or LiCl) or elevated temperature. This is supported by cross-study evidence on structurally related Fmoc-Dab(OtBu)-OH analogs where optimized coupling with HATU/HOAt achieved 98.7% per-residue yield and reduced deletion sequences from 12.3% to 1.8% [2].

Discovery-Phase Medicinal Chemistry Requiring Non-Proteinogenic Scaffold Diversity

The non-canonical α-tert-butoxy substitution in CAS 905857-46-7 introduces a metabolically stable ether linkage at the α-position of the peptide backbone, replacing the standard amide bond [1]. This backbone modification is of interest in medicinal chemistry for generating peptidomimetics with enhanced proteolytic stability, altered backbone conformation, or modified hydrogen-bonding patterns. The compound's availability in discovery-friendly package sizes (50 mg to 5 g from Enamine and 1PlusChem, albeit at premium pricing of ~$275-$925) enables exploratory structure-activity relationship studies without requiring in-house synthesis of the protected building block [2].

Quote Request

Request a Quote for 4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.